Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate
Brand Name: Vulcanchem
CAS No.: 898781-23-2
VCID: VC2300388
InChI: InChI=1S/C20H27NO5/c1-2-24-19(23)8-7-18(22)17-6-4-3-5-16(17)15-21-11-9-20(10-12-21)25-13-14-26-20/h3-6H,2,7-15H2,1H3
SMILES: CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3
Molecular Formula: C20H27NO5
Molecular Weight: 361.4 g/mol

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate

CAS No.: 898781-23-2

Cat. No.: VC2300388

Molecular Formula: C20H27NO5

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate - 898781-23-2

Specification

CAS No. 898781-23-2
Molecular Formula C20H27NO5
Molecular Weight 361.4 g/mol
IUPAC Name ethyl 4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-4-oxobutanoate
Standard InChI InChI=1S/C20H27NO5/c1-2-24-19(23)8-7-18(22)17-6-4-3-5-16(17)15-21-11-9-20(10-12-21)25-13-14-26-20/h3-6H,2,7-15H2,1H3
Standard InChI Key LGKXIYVVXYMEFA-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3
Canonical SMILES CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3

Introduction

Chemical Identity and Structural Properties

Molecular Identity

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate is identified by its unique chemical structure and specific physical and chemical properties as outlined in Table 1.

Table 1: Basic Chemical Information
Chemical NameEthyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate
CAS Registry Number898781-23-2
Molecular FormulaC20H27NO5
Molecular Weight361.43 g/mol
MDL NumberMFCD03842738

This compound belongs to a class of molecules containing a spirocyclic system with an azaspiro[4.5]decane core, characterized by both nitrogen and oxygen atoms in a specific spatial arrangement . The compound features several synonyms including "Ethyl 4-(2-((1,4-dioxa-8-azaspiro[4.5]Decan-8-yl)methyl)phenyl)-4-oxobutanoate" and "Benzenebutanoic acid, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-γ-oxo-, ethyl ester" .

Structural Characteristics

The compound possesses several key structural features that contribute to its chemical behavior:

  • A spirocyclic core (1,4-dioxa-8-azaspiro[4.5]decane) containing both nitrogen and oxygen atoms

  • A phenyl ring substituted at the 2-position, connected to the spirocyclic system via a methylene bridge

  • A 4-oxobutyrate ethyl ester group attached to the phenyl ring

  • Multiple functional groups including ether (dioxa ring), tertiary amine (azaspiro system), ketone (oxo group), and ester (ethyl ester)

What distinguishes this compound from its structural isomers is specifically the phenyl substitution at the 2-position , whereas a related compound (CAS: 898782-04-2) features substitution at the 4-position . This positional difference significantly affects the molecule's three-dimensional structure and potentially its reactivity patterns.

Table 2: Expected Physical and Chemical Properties
Physical StateLikely solid at room temperature
SolubilityExpected solubility in organic solvents (dichloromethane, chloroform, dimethylsulfoxide); limited water solubility
StabilityPotentially sensitive to hydrolysis under acidic or basic conditions due to ester and ketal functionalities
PolarityModerate polarity due to oxygen-containing functional groups
UV AbsorptionLikely absorbs in the UV region due to aromatic and carbonyl groups

Synthesis and Preparation Methods

Reaction Conditions and Considerations

The synthesis of this compound would likely require:

  • Controlled temperature and inert atmosphere to prevent unwanted side reactions

  • Appropriate solvents to facilitate reactions and ensure proper solubility of intermediates

  • Catalysts or activating agents to promote specific transformations

  • Careful purification techniques to isolate the desired product from reaction mixtures

The 2-phenyl substitution pattern may present unique challenges in synthesis compared to the 4-phenyl isomer, potentially requiring specialized reaction conditions or protection/deprotection strategies to achieve regioselectivity.

Chemical Reactivity

Functional Group Reactivity

Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate contains several reactive functional groups that can participate in various chemical transformations:

Table 3: Functional Group Reactivity Patterns
Ester GroupSusceptible to hydrolysis, transesterification, and reduction
Ketone GroupPotential for reduction, nucleophilic addition, and condensation reactions
Tertiary AmineCan undergo N-oxidation, quaternization, and elimination reactions
Ketal GroupSusceptible to hydrolysis under acidic conditions
Aromatic RingPotential for electrophilic aromatic substitution reactions

The ortho substitution pattern on the phenyl ring may influence the reactivity of nearby functional groups through steric and electronic effects that differ from those observed in the para-substituted isomer .

Possible Chemical Transformations

Several chemical transformations of Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate are theoretically possible:

  • Hydrolysis of the ester group to form the corresponding carboxylic acid

  • Reduction of the ketone or ester functionalities to form alcohols

  • Hydrolysis of the ketal group under acidic conditions to reveal a ketone functionality

  • Reactions at the tertiary amine center, such as oxidation or quaternization

  • Modifications of the aromatic ring through substitution reactions

These transformations could provide access to a range of derivatives with potentially diverse properties and applications.

Comparison with Structural Isomers

Structural Comparison with 4-Phenyl Variant

A notable structural isomer of Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate is Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate (CAS: 898782-04-2), which differs in the position of substitution on the phenyl ring (4-position versus 2-position) .

Table 4: Comparison Between Structural Isomers
Property2-Phenyl Variant (898781-23-2)4-Phenyl Variant (898782-04-2)
Molecular FormulaC20H27NO5C20H27NO5
Molecular Weight361.43 g/mol361.43 g/mol
Structural DifferencePhenyl substitution at 2-positionPhenyl substitution at 4-position
Conformational ImpactPotential steric hindrance due to ortho substitutionMore linear structure due to para substitution
Electronic EffectsOrtho effect may influence nearby functional groupsPara substitution distributes electronic effects differently

Structure-Activity Relationship Considerations

The position of substitution on the phenyl ring (2-position versus 4-position) may influence various aspects of the compound's behavior:

  • The 2-position substitution might create steric hindrance or strain that affects the compound's conformation

  • The proximity of the substituent to other functional groups in the 2-phenyl variant may influence reactivity patterns

  • The different spatial arrangement resulting from 2-substitution versus 4-substitution could affect binding to biological targets

  • The electronic distribution within the molecule may differ between the isomers, potentially impacting chemical properties

These structural differences, while subtle, could lead to significant variations in chemical reactivity, physical properties, and potential biological activities.

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